6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a hydroxybutyl group and a pyridine ring with a carbonitrile group
Properties
IUPAC Name |
6-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-13(11-19)17-5-7-18(8-6-17)14-4-3-12(9-15)10-16-14/h3-4,10,13,19H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDSACJIOSBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with Hydroxybutyl Group: The piperazine intermediate is then reacted with 1-chlorobutan-2-ol under basic conditions to introduce the hydroxybutyl group.
Coupling with Pyridine Derivative: The substituted piperazine is then coupled with a pyridine-3-carbonitrile derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then be substituted with nucleophiles.
Major Products
Oxidation: 6-[4-(1-Oxobutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile.
Reduction: 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Drug Development: It serves as a lead compound in the development of new drugs due to its promising biological activity.
Mechanism of Action
The mechanism of action of 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridine-3-carbonitrile: Similar structure but with a pyrazine group instead of a hydroxybutyl group.
6-(4-(Methylpiperazin-1-yl)pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a hydroxybutyl group.
Uniqueness
6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the hydroxybutyl group, which can impart different biological activities and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
